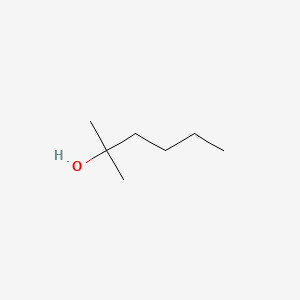

2-Methylhexan-2-ol

Description

The exact mass of the compound 2-Methyl-2-hexanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21977. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIMXCDMVRMCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870713 | |

| Record name | 2-Methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Methyl-2-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-23-0, 28929-86-4 | |

| Record name | 2-Methyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Heptyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028929864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2-hexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7VY9G4LKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylhexan-2-ol CAS number and properties

An In-depth Technical Guide to 2-Methylhexan-2-ol

Introduction

This compound, also known as butyldimethylcarbinol or tert-heptyl alcohol, is a tertiary alcohol with significant applications as a solvent and an intermediate in organic synthesis.[1][2] Its chemical structure consists of a hexane (B92381) chain with a methyl and a hydroxyl group both attached to the second carbon atom. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, analytical methods, and safety information, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[3][4] Its key properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 625-23-0 | [3][5][6] |

| Molecular Formula | C₇H₁₆O | [5][6] |

| Molecular Weight | 116.20 g/mol | [3][5] |

| IUPAC Name | This compound | [3][6] |

| Synonyms | Butyldimethylcarbinol, 1,1-Dimethyl-1-pentanol, tert-Heptyl alcohol | [2][3][5] |

| Appearance | Clear colorless to light yellow liquid | [3][4] |

| Density | 0.812 g/mL at 25 °C | [2][5][7] |

| Boiling Point | 141-142 °C | [2][5][7] |

| Melting Point | -30.45 °C (estimate) to -76 °C | [1][2] |

| Flash Point | 105 °F (40.56 °C) | [5][8] |

| Refractive Index (n²⁰/D) | 1.417 | [2][5][7] |

| Water Solubility | 9.61 - 9.7 g/L at 25 °C | [2][8] |

| LogP | 2.113 (estimate) | [2] |

| Vapor Pressure | 2.2 mmHg at 25 °C | [4] |

Synthesis Protocols

The most common method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. A typical synthesis involves the reaction of butylmagnesium bromide with acetone (B3395972).[9][10]

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from 1-bromobutane (B133212) and acetone.

Materials:

-

1-Bromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute sulfuric acid

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation of Grignard Reagent:

-

Ensure all glassware is oven-dried and assembled while hot to exclude moisture.

-

Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the three-necked flask.

-

Add a small portion of anhydrous diethyl ether, enough to cover the magnesium.

-

Dissolve 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy and begins to boil.[11] If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.[10]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. Alternatively, pour the reaction mixture over ice and then add dilute sulfuric acid.[10]

-

Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.

-

Separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic extracts and wash them sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

Purify the remaining crude product by fractional distillation. Collect the fraction boiling at approximately 141-142 °C.

-

Synthesis Workflow Diagram

Caption: Workflow for the Grignard synthesis of this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile organic compounds like this compound.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.

-

GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[12]

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).

-

Create a series of calibration standards by serially diluting the stock solution.

-

Prepare the unknown sample by dissolving a known weight or volume in the same solvent.

-

Add an appropriate internal standard (e.g., 2-methyl-2-heptanol) to all standards and samples to correct for injection volume variations.

GC-MS Conditions (Typical):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-200

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, confirmed by comparing its mass spectrum with a reference library (e.g., NIST).

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Quantify the amount of this compound in the unknown sample using the calibration curve.

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Applications in Research and Industry

This compound serves several roles in scientific and industrial settings:

-

Solvent: Due to its good solubility for organic compounds, it is used as a solvent in coatings, inks, and detergents.[1]

-

Organic Synthesis: It acts as a precursor for synthesizing other organic compounds like ethers and esters.[1][2] It has been specifically used in the preparation of esterified phenols.[13]

-

Biochemical Research: It is employed in studies investigating the effects of organic solvents on enzymatic reactions, such as the lipase-catalyzed esterification of glycerol (B35011) and decanoic acid.[4][13] It is also used as a general biochemical reagent in life science research.[14][15]

Safety and Handling

This compound is a flammable liquid and requires careful handling.[7][16] It may cause irritation and targets the central nervous system.[6][17]

| Hazard Information | Description |

| GHS Pictogram | GHS02 (Flame) |

| Signal Word | Warning |

| Hazard Statement | H226: Flammable liquid and vapor.[7][16] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[16]P233: Keep container tightly closed.[16]P240: Ground/bond container and receiving equipment.P241: Use explosion-proof electrical/ventilating/lighting equipment.P242: Use only non-sparking tools.P243: Take precautionary measures against static discharge.P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] |

| RIDADR | UN 1987 3/PG 3 |

| WGK Germany | 3 |

Handling and Storage:

-

Handling: Work in a well-ventilated area or under a fume hood.[1] Avoid contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Keep away from ignition sources and take measures to prevent the buildup of electrostatic charge.[16]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][16] Keep in a designated flammables area, away from oxidizing agents.[2]

Conclusion

This compound is a versatile tertiary alcohol with well-defined properties and established synthesis routes. Its utility as a solvent and chemical intermediate, particularly in organic and biochemical research, makes a thorough understanding of its characteristics, handling, and analytical procedures essential for scientists and professionals in the field. Adherence to proper safety protocols is critical when working with this flammable and potentially hazardous compound.

References

- 1. chembk.com [chembk.com]

- 2. 2-METHYL-2-HEXANOL | 625-23-0 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Methyl-2-hexanol|lookchem [lookchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-2-hexanol 97 625-23-0 [sigmaaldrich.com]

- 8. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]

- 9. Solved REPORT FORM: SYNTHESIS OF 2-METHYL-2-HEXANOL Balanced | Chegg.com [chegg.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-メチル-2-ヘキサノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 2-Methyl-2-hexanol_TargetMol [targetmol.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. 2-Methyl-2-hexanol - Hazardous Agents | Haz-Map [haz-map.com]

Whitepaper: Synthesis of 2-Methylhexan-2-ol from 2-Hexanone via Organometallic Addition

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, critical for the construction of complex molecular architectures in pharmaceuticals and materials science. This technical guide provides an in-depth overview of the synthesis of 2-Methylhexan-2-ol, a tertiary alcohol, from the ketone 2-hexanone (B1666271). The primary method detailed is the nucleophilic addition of a methyl group using an organometallic reagent, specifically a Grignard reagent (methylmagnesium bromide). This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data. It serves as a comprehensive resource for laboratory-scale synthesis, purification, and characterization of the target compound.

Introduction

The formation of carbon-carbon bonds via the addition of organometallic reagents to carbonyl compounds is a cornerstone of synthetic organic chemistry.[1] The conversion of ketones to tertiary alcohols is a particularly powerful application of this methodology.[1] Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects, which can sometimes present challenges.[2] Side reactions such as enolization or reduction may occur, particularly with sterically hindered ketones or strongly basic organometallic reagents.[3]

This guide focuses on the specific conversion of 2-hexanone to this compound. This reaction is typically achieved through the nucleophilic addition of a methyl carbanion equivalent, most commonly delivered by methylmagnesium halide (a Grignard reagent) or methyllithium.[4][5][6] The process involves the attack of the nucleophilic methyl group on the electrophilic carbonyl carbon of 2-hexanone, followed by an acidic workup to yield the desired tertiary alcohol.[1][6]

Reaction Principles and Mechanism

The core of this synthesis is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][7] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and carbanionic in character.

The reaction proceeds in two distinct stages:

-

Nucleophilic Addition: The methylmagnesium bromide (CH₃MgBr) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-hexanone. This addition breaks the carbonyl π-bond, with the electrons moving to the oxygen atom. The result is a stable, tetravalent magnesium alkoxide intermediate.[1]

-

Acidic Workup: The magnesium alkoxide intermediate is hydrolyzed by the addition of a dilute acid, such as aqueous ammonium (B1175870) chloride (NH₄Cl) or hydrochloric acid (HCl).[1] This step protonates the alkoxide to yield the final product, this compound, along with water-soluble magnesium salts.[1]

Data Presentation

Physical and Chemical Properties

Quantitative data for the primary reactant and product are summarized below.

| Property | 2-Hexanone | This compound |

| Molecular Formula | C₆H₁₂O | C₇H₁₆O[4][8] |

| Molar Mass | 100.16 g/mol [9] | 116.20 g/mol [8][10] |

| Appearance | Clear, colorless liquid[9] | Clear, colorless liquid[4] |

| Density | ~0.811 g/mL at 25 °C | ~0.812 g/mL at 25 °C[4] |

| Boiling Point | ~127-128 °C | ~141-142 °C[4] |

| Refractive Index (n²⁰/D) | ~1.401 | ~1.417[4] |

Typical Reaction Parameters

The following table outlines typical conditions for the Grignard synthesis of this compound. Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.

| Parameter | Value/Condition | Notes |

| CH₃MgBr (3.0 M in Ether) | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the ketone. |

| 2-Hexanone | 1.0 equivalent | Should be anhydrous. |

| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent quenching of the Grignard reagent.[11] |

| Reaction Temperature | 0 °C to Room Temperature | Initial addition is performed at 0 °C to control the exothermic reaction.[1] |

| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC). |

| Workup Solution | Saturated aqueous NH₄Cl | A mild acid to quench the reaction and protonate the alkoxide.[1] |

| Typical Yield | 70-90% | Highly dependent on experimental conditions. |

Experimental Protocol

This protocol details the synthesis of this compound from 2-hexanone using commercially available methylmagnesium bromide.

Materials and Equipment

-

Round-bottom flask with stir bar

-

Claisen adapter and condenser

-

Dropping funnel

-

Drying tube (filled with CaCl₂)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

2-Hexanone (anhydrous)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure

-

Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot, then allowed to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon, or protected by a drying tube).[12][13]

-

Reaction with Ketone:

-

To a dried round-bottom flask containing a magnetic stir bar, add the calculated volume of methylmagnesium bromide solution (e.g., 1.2 equivalents) via syringe.

-

Dilute the Grignard reagent with a small amount of anhydrous diethyl ether and cool the flask to 0 °C in an ice-water bath.[1]

-

Dissolve 2-hexanone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Add the 2-hexanone solution to the stirred Grignard reagent dropwise via a dropping funnel or syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.[1]

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[1][7] This process is exothermic.

-

Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.[1]

-

Combine all organic extracts and wash them once with brine solution.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude liquid is this compound.

-

For higher purity, the product can be purified by fractional distillation.

-

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Result for this compound |

| ¹H NMR | Signals corresponding to the butyl chain protons, and two distinct singlets for the two methyl groups attached to the carbinol carbon and a singlet for the hydroxyl proton. |

| ¹³C NMR | A signal for the quaternary carbinol carbon (~71-73 ppm), signals for the two equivalent methyl groups, and signals for the four distinct carbons of the butyl chain.[14] |

| FTIR | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and a strong band around 1150 cm⁻¹ (C-O stretch). Absence of the strong ketone C=O stretch from 2-hexanone (~1715 cm⁻¹).[14][15] |

| GC-MS | A molecular ion peak (M⁺) may be weak or absent. Common fragments would include the loss of a methyl group (M-15) or the loss of the butyl group (M-57).[8][14] |

Conclusion

The synthesis of this compound from 2-hexanone is reliably achieved through the Grignard reaction using methylmagnesium bromide. The procedure is robust, generally high-yielding, and demonstrates a classic C-C bond-forming strategy for producing tertiary alcohols. Success is critically dependent on maintaining anhydrous conditions to prevent the premature quenching of the highly reactive organometallic reagent. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers in synthetic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. This compound [chembk.com]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. 2-Hexanol, 2-methyl- [webbook.nist.gov]

- 9. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methylhexanol | C7H16O | CID 43858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Hexanol, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 2-Methylhexan-2-ol

This guide provides a comprehensive overview of the synthesis of 2-methylhexan-2-ol, a tertiary alcohol, via the Grignard reaction. The Grignard reaction is a fundamental organometallic reaction that serves as a powerful tool for the formation of carbon-carbon bonds.[1][2] This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow.

The synthesis of this compound is achieved through the reaction of a Grignard reagent, specifically n-butylmagnesium bromide, with acetone. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[3] Subsequent acidic workup yields the desired tertiary alcohol.[4]

Reaction Mechanism

The Grignard synthesis of this compound proceeds in two primary stages:

-

Formation of the Grignard Reagent: n-Butylmagnesium bromide is prepared by the reaction of 1-bromobutane (B133212) with magnesium metal in an anhydrous ether solvent. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[2]

-

Nucleophilic Addition and Protonation: The nucleophilic butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent aqueous workup step to yield the final product, this compound.[4][5]

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. youtube.com [youtube.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

A Comprehensive Technical Guide to 2-Methylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexan-2-ol is a tertiary alcohol that serves as a valuable building block in organic synthesis and as a solvent in various applications. Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical properties that are of interest in synthetic chemistry. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and purification, and its applications in chemical reactions.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for scientific communication and safety. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound[1][2]

Beyond its systematic name, this compound is known by several synonyms in commercial and laboratory contexts. These are listed to aid in the comprehensive identification of the substance.

| Synonym | Reference |

| 2-Methyl-2-hexanol | [1][2] |

| Butyldimethylcarbinol | [1][2] |

| tert-Heptyl alcohol | [1] |

| 1,1-Dimethyl-1-pentanol | [1] |

| 2-Methyl-2-hydroxyhexane | [1] |

| n-Butyl dimethyl carbinol | [1] |

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The following tables summarize the key quantitative data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.812 g/mL at 25 °C | [3] |

| Boiling Point | 141-142 °C | [3] |

| Melting Point | -76 °C (estimate) | [3] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [1] |

| Water Solubility | Insoluble | [3] |

| Refractive Index (n20/D) | 1.417 | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

3.2.1 ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.35 | m | 4H | -CH₂-CH₂- |

| ~1.15 | s | 6H | 2 x -CH₃ (at C2) |

| ~0.9 | t | 3H | -CH₃ (terminal) |

| ~1.3 | s | 1H | -OH |

3.2.2 ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~70.8 | C2 (quaternary) |

| ~44.0 | -CH₂- |

| ~29.2 | -CH₃ (at C2) |

| ~26.2 | -CH₂- |

| ~23.4 | -CH₂- |

| ~14.2 | -CH₃ (terminal) |

3.2.3 Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~2960 | Strong | C-H Stretch (sp³) |

| ~1375 | Medium | C-H Bend |

| ~1150 | Strong | C-O Stretch |

3.2.4 Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 101 | 10 | [M-CH₃]⁺ |

| 87 | 30 | [M-C₂H₅]⁺ |

| 59 | 100 | [C₃H₇O]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone.[4]

Reaction Scheme: CH₃CH₂CH₂CH₂MgBr + (CH₃)₂CO → (CH₃CH₂CH₂CH₂)(CH₃)₂COMgBr (CH₃CH₂CH₂CH₂)(CH₃)₂COMgBr + H₃O⁺ → CH₃CH₂CH₂CH₂(CH₃)₂COH + Mg(OH)Br

4.1.1 Materials and Reagents

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

n-Butyl bromide

-

Anhydrous diethyl ether

-

Anhydrous acetone (B3395972)

-

10% Hydrochloric acid or 15% Sulfuric acid

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

-

Crushed ice

4.1.2 Detailed Methodology

-

Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):

-

All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.0 eq) and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of n-butyl bromide (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the n-butyl bromide solution to the flask. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be required to start the reaction.

-

Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[5]

-

-

Reaction with Acetone:

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for at least 30 minutes.[1]

-

-

Work-up and Isolation:

-

Pour the reaction mixture slowly onto a beaker of crushed ice.

-

Add 10% hydrochloric acid or 15% sulfuric acid dropwise with stirring to dissolve the precipitated magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all the ether extracts and wash them sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the ether layer over anhydrous potassium carbonate or anhydrous calcium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

4.1.3 Purification

The crude this compound is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 141-142 °C.

Application in Esterification Reactions

Tertiary alcohols like this compound are generally poor nucleophiles and are sterically hindered, making them less reactive in traditional Fischer esterification. However, they can be used in the preparation of certain esters under specific conditions.

4.2.1 Synthesis of Esterified Phenols

While detailed protocols for the use of this compound in the synthesis of esterified phenols are not widely available, a general approach would involve the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, to overcome the low reactivity of the tertiary alcohol.

4.2.2 Lipase-Catalyzed Esterification

Enzymatic catalysis can offer a milder and more selective alternative for the esterification of sterically hindered alcohols. Lipases are commonly used for this purpose.

General Protocol for Lipase-Catalyzed Esterification:

-

Reaction Setup:

-

In a suitable flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.0-1.5 eq) in a non-polar organic solvent (e.g., hexane, toluene).

-

Add an immobilized lipase (B570770) (e.g., Novozym 435). The amount of enzyme will depend on its activity and should be optimized.

-

Add molecular sieves to remove the water produced during the reaction, which helps to drive the equilibrium towards the product.

-

-

Reaction Conditions:

-

The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring.

-

Monitor the progress of the reaction by techniques such as TLC or GC.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off the immobilized enzyme (which can often be reused) and the molecular sieves.

-

Remove the solvent under reduced pressure.

-

The resulting crude ester can be purified by column chromatography or distillation.

-

Visualizations

Logical Relationship in Grignard Synthesis

Caption: Logical flow of the Grignard synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-depth Technical Guide to 2-Methylhexan-2-ol: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylhexan-2-ol, a tertiary alcohol with applications in chemical synthesis and as a solvent. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and analysis, targeting professionals in research and development.

Molecular Structure and Formula

This compound is a member of the heptanol (B41253) isomer family. It is characterized by a hexane (B92381) backbone with a methyl and a hydroxyl group both attached to the second carbon atom. This substitution pattern classifies it as a tertiary alcohol.

-

CAS Number: 625-23-0[1]

-

Synonyms: 2-Methyl-2-hexanol, Butyldimethylcarbinol, tert-Heptyl alcohol[1][3][5]

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[7] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 116.20 g/mol | [1][3][4][6] |

| Density | 0.812 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 141-142 °C | [3][5][6] |

| Melting Point | -30.45 °C (estimate) | [5] |

| Flash Point | 41 °C / 105.8 °F (closed cup) | [3][5][6][7] |

| Refractive Index (n20/D) | 1.417 | [6] |

| Water Solubility | 9.61 g/L at 25 °C | [5] |

| LogP | 1.94750 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline standard laboratory procedures.

A common and effective method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[8][9] This protocol involves the reaction of a Grignard reagent (butylmagnesium bromide) with a ketone (acetone).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sulfuric acid (dilute, e.g., 3 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the flask.

-

Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromobutane solution to the magnesium to initiate the reaction, which is indicated by bubble formation and a gentle boiling of the ether.

-

Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve acetone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least one hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of dilute sulfuric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

References

- 1. This compound | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-hexanol | C7H16O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Methyl-2-hexanol|lookchem [lookchem.com]

- 6. 2-Methyl-2-hexanol 97 625-23-0 [sigmaaldrich.com]

- 7. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]

- 8. Solved REPORT FORM: SYNTHESIS OF 2-METHYL-2-HEXANOL Balanced | Chegg.com [chegg.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Methylhexan-2-ol, including detailed experimental protocols for their determination. The information is presented to support research and development activities where precise physicochemical data is paramount.

Physicochemical Data of this compound

The accurate determination of physical constants such as boiling and melting points is fundamental in the identification, purification, and characterization of chemical compounds. For this compound (CAS No: 625-23-0), a tertiary alcohol, these properties are critical for its application and handling in various scientific contexts.

Table 1: Boiling and Melting Point of this compound

| Property | Value (°C) | Value (K) | Notes |

| Boiling Point | 141 - 142 °C[1][2][3][4][5][6] | 414.15 - 415.15 K | At standard atmospheric pressure (760 mmHg). |

| Melting Point | -76 °C[1] / -30.45 °C (estimate)[2][4][5] | 197.15 K / 242.7 K | A notable discrepancy exists in the reported values, which may be due to the method of determination or the purity of the sample. The estimated value is more frequently cited in recent sources. |

Experimental Protocols for Determination of Physicochemical Properties

The following sections detail the standard laboratory procedures for the determination of the boiling and melting points of a tertiary alcohol like this compound.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The Thiele tube method and the use of a digital melting point apparatus are two common and reliable techniques.

2.1.1. Thiele Tube Method

The Thiele tube utilizes a circulating oil bath to ensure uniform heating of the sample.

-

Apparatus: Thiele tube, thermometer, capillary tubes (sealed at one end), rubber band or thread, heating oil (e.g., mineral oil), and a Bunsen burner or microburner.

-

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube and compacted at the sealed bottom.

-

Assembly: The capillary tube is attached to a thermometer using a small rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary tube assembly is inserted into the Thiele tube containing heating oil, with the sample and thermometer bulb positioned in the main body of the tube.

-

The side arm of the Thiele tube is gently heated with a burner. The design of the tube promotes convection currents, ensuring a uniform temperature distribution in the oil.[2][4][7]

-

Observation: The temperature is carefully monitored. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[1]

-

For accuracy, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more careful determination where the temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

-

2.1.2. Digital Melting Point Apparatus

Modern digital instruments offer a more automated and precise method for melting point determination.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

Sample Preparation: As with the Thiele tube method, a small amount of the powdered sample is packed into a capillary tube.

-

Instrument Setup: The apparatus is turned on and allowed to stabilize. The starting temperature, end temperature, and ramp rate (the rate of temperature increase) are programmed. For an unknown sample, a rapid ramp rate can be used for an initial estimation, followed by a slower ramp rate (e.g., 1-2 °C/min) for an accurate measurement.

-

Measurement: The capillary tube is inserted into the heating block of the apparatus.

-

The heating process is initiated. The sample is observed through a magnified viewing window.

-

Data Recording: The temperatures at which melting begins and is complete are recorded. Many modern instruments can automatically detect and record the melting range.[8][9][10][11]

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to melting point determination, both classical and modern techniques are available.

2.2.1. Micro Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid.

-

Apparatus: Small test tube or fusion tube, thermometer, a short piece of capillary tubing (sealed at one end), rubber band or thread, and a heating bath (e.g., Thiele tube with heating oil or a melting point apparatus).

-

Procedure:

-

Sample Preparation: A few drops of this compound are placed into the small test tube.

-

Assembly: The short, sealed capillary tube is placed, open end down, into the test tube containing the liquid. The test tube is then attached to a thermometer with the sample level with the thermometer bulb.

-

Heating: The assembly is heated in a Thiele tube or a suitable heating block. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the trapped air and the increasing vapor pressure of the liquid.[6][12][13]

-

Observation: Heating is continued until a steady and rapid stream of bubbles is observed, indicating that the vapor pressure of the liquid has exceeded the atmospheric pressure. The heat source is then removed.

-

Measurement: As the liquid cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[14] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

-

2.2.2. Simple Distillation Method

For larger quantities of the liquid, a simple distillation provides an accurate boiling point.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or sand bath, and boiling chips.

-

Procedure:

-

Assembly: The distillation apparatus is assembled. Approximately 5 mL or more of this compound and a few boiling chips are placed in the distillation flask.[15]

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Heating: The flask is gently heated.

-

Measurement: As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[14] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for determining the boiling and melting points of a chemical substance like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chemconnections.org [chemconnections.org]

- 4. labcomercial.com [labcomercial.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. Thiele tube - Wikipedia [en.wikipedia.org]

- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. contechweighingscales.com [contechweighingscales.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

A Comprehensive Technical Guide to the Solubility of 2-Methylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-methylhexan-2-ol in water and various organic solvents. The document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and offers a logical workflow for assessing the solubility of similar compounds.

Introduction to this compound and its Solubility

This compound (CAS No: 625-23-0) is a tertiary alcohol with the chemical formula C₇H₁₆O. Its molecular structure, featuring a hydroxyl (-OH) group and a six-carbon chain with a methyl branch, dictates its solubility characteristics. The polar hydroxyl group allows for hydrogen bonding with polar solvents like water, while the non-polar alkyl chain influences its interaction with organic solvents. Understanding the solubility of this compound is critical in various applications, including its use as a solvent and as an intermediate in organic synthesis.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, its solubility in water has been experimentally determined. The following table summarizes the known quantitative solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference(s) |

| Water | 25 | 9.61 | 0.0827 | [1][2][3] |

| Water | 25 | 9.7 | 0.0835 | [4] |

Note: The slight variation in reported values is likely due to different experimental methodologies.

Qualitative Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is generally described as being miscible with most organic solvents. Its solubility in various organic compounds can be predicted based on their polarity:

-

Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): this compound is expected to be miscible in all proportions with short-chain alcohols like ethanol and methanol. The hydroxyl group of this compound can readily form hydrogen bonds with the hydroxyl groups of these solvents.

-

Polar Aprotic Solvents (e.g., Acetone (B3395972), Dimethyl Sulfoxide): High solubility is anticipated in polar aprotic solvents like acetone and DMSO. The polar nature of the carbonyl group in acetone and the sulfoxide (B87167) group in DMSO can interact favorably with the hydroxyl group of this compound. One source indicates a solubility of ≥ 200 mg/mL in DMSO.

-

Non-Polar Solvents (e.g., Hexane (B92381), Diethyl Ether): this compound is expected to be soluble in non-polar solvents. The non-polar alkyl chain of this compound interacts favorably with the non-polar molecules of hexane and diethyl ether through London dispersion forces.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in various solvents, a standardized experimental protocol should be followed. The "shake-flask" method is a widely accepted and accurate technique.

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solute (this compound) to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Procedure

-

Preparation of the Sample: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure a saturated solution.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study can determine the necessary equilibration time (typically 24 to 48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To ensure no solid particles are transferred, pass the sample through a filter compatible with the solvent and solute.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., GC-FID or HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in g/L or mol/L.

For a standardized approach to determining water solubility, the OECD Test Guideline 105 provides a detailed framework.[5][6][7][8][9]

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the available solubility data for this compound in water and provided a qualitative assessment of its solubility in common organic solvents. For researchers and professionals requiring precise quantitative data, a detailed experimental protocol based on the shake-flask method has been outlined. The provided workflow offers a systematic approach to solubility determination, ensuring accurate and reproducible results. Further experimental investigation is encouraged to expand the quantitative solubility database for this compound in a broader range of organic solvents.

References

- 1. This compound [chembk.com]

- 2. This compound | 625-23-0 [m.chemicalbook.com]

- 3. 2-Methyl-2-hexanol|lookchem [lookchem.com]

- 4. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

Spectroscopic Profile of 2-Methylhexan-2-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylhexan-2-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual diagrams are presented to support researchers, scientists, and drug development professionals in the identification and characterization of this tertiary alcohol.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.90 | Triplet | 3H | -CH₃ (C6) |

| ~1.15 | Singlet | 6H | 2 x -CH₃ (C1, C1') |

| ~1.25-1.45 | Multiplet | 4H | -CH₂- (C4, C5) |

| ~1.48 | Triplet | 2H | -CH₂- (C3) |

| ~1.55 (variable) | Singlet | 1H | -OH |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~14.2 | C6 |

| ~23.5 | C5 |

| ~26.2 | C4 |

| ~29.1 | C1, C1' |

| ~44.0 | C3 |

| ~71.0 | C2 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2958, 2872 | Strong | C-H Stretch | Alkane (sp³ C-H) |

| 1465 | Medium | C-H Bend (Asymmetric) | Alkane (-CH₂, -CH₃) |

| 1378 | Medium | C-H Bend (Symmetric) | Alkane (-CH₃) |

| 1150 | Strong | C-O Stretch | Tertiary Alcohol |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 98 | Low | [M - H₂O]⁺ |

| 73 | High | [C₅H₁₃]⁺ or [M - C₃H₇]⁺ (α-cleavage) |

| 59 | Base Peak | [C₃H₇O]⁺ (α-cleavage) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of neat this compound.

Materials:

-

This compound (liquid)

-

NMR tube (5 mm) and cap

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS

-

Pipette

-

Vortex mixer

Procedure:

-

Place approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

-

Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans.

-

Acquire the ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of neat this compound.

Materials:

-

This compound (liquid)

-

FT-IR spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pipette

-

Kimwipes

-

Hexanes or other suitable volatile solvent for cleaning

Procedure:

-

Ensure the FT-IR spectrometer's sample compartment is clean and dry.

-

Obtain two clean, dry salt plates. Handle them by the edges to avoid transferring moisture from your fingers.

-

Place one salt plate on a clean, dry surface.

-

Using a clean pipette, place one drop of this compound onto the center of the salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates. Avoid trapping air bubbles.

-

Place the salt plate "sandwich" into the sample holder in the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After data collection, remove the salt plates from the spectrometer.

-

Clean the salt plates thoroughly with a volatile solvent like hexanes and a Kimwipe.

-

Store the clean, dry salt plates in a desiccator.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (liquid)

-

Gas chromatograph-mass spectrometer (GC-MS) with an EI source

-

Microsyringe

Procedure:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Set the GC-MS parameters. Typical GC conditions would involve a suitable capillary column (e.g., DB-5), an appropriate temperature program to ensure good separation, and helium as the carrier gas.

-

Set the MS parameters. For EI-MS, a standard electron energy of 70 eV is used. The mass range should be set to scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 150).

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.

-

In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

-

Analyze the resulting mass spectrum by identifying the molecular ion peak and the major fragment ions.

-

Propose a fragmentation pathway consistent with the observed spectrum.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

Caption: Proposed electron ionization fragmentation pathway for this compound.

Caption: Molecular structure of this compound with corresponding NMR assignments.

A Technical Guide to Commercial Sourcing of High-Purity 2-Methylhexan-2-ol for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 2-Methylhexan-2-ol (CAS No. 625-23-0), a valuable tertiary alcohol for various applications in scientific research and drug development. This document outlines key specifications from prominent chemical suppliers, presents a detailed experimental protocol for a relevant application, and offers a logical workflow for supplier selection.

Commercial Supplier Specifications

The selection of a suitable chemical supplier is paramount to ensuring the quality and reproducibility of experimental results. High-purity this compound is available from several reputable suppliers, each providing specific grades and purity levels. The following table summarizes the quantitative data available from prominent commercial sources. It is important to note that specifications can vary by lot, and it is always recommended to consult the Certificate of Analysis (CoA) for the specific batch being purchased.

| Supplier | Product Number | Stated Purity | Analytical Method | Additional Information |

| Sigma-Aldrich | 111600 | 97% | Not specified on product page | - |

| TCI America | M0542 | >96.0% | Gas Chromatography (GC) | - |

| MedChemExpress | HY-W111893 | 97.14% | Gas Chromatography (GC) | Water content: 0.5% (Karl Fischer)[1] |

| APExBIO | B5679 | >97.0% | Not specified on product page | For research use only |

Logical Workflow for Supplier Selection

The process of selecting a chemical supplier for a research project involves several critical steps to ensure the procurement of a compound that meets the specific needs of the experiment. The following diagram illustrates a logical workflow for the selection of a high-purity this compound supplier.

Caption: A logical workflow for the selection of a commercial supplier for high-purity this compound.

Experimental Protocol: Lipase-Catalyzed Esterification of Glycerol (B35011) and Decanoic Acid

This compound can be utilized as a co-solvent in enzymatic reactions to improve the solubility of non-polar substrates in a biphasic system. The following protocol is adapted from a study on lipase-catalyzed esterification and demonstrates a potential application of this compound in biocatalysis.

Objective: To synthesize monoglycerides (B3428702) and diglycerides through the lipase-catalyzed esterification of glycerol and decanoic acid, using a solvent system containing this compound to enhance substrate miscibility.

Materials:

-

Immobilized lipase (B570770) (e.g., from Candida antarctica lipase B, CALB)

-

Glycerol (high purity)

-

Decanoic acid (≥98%)

-

This compound (as specified by supplier)

-

n-Hexane (anhydrous)

-

Molecular sieves (3 Å, activated)

-

Sodium hydroxide (B78521) solution (0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ethanol (95%)

Experimental Procedure:

-

Preparation of Adsorbed Glycerol:

-

To overcome the low miscibility of glycerol in the primary organic solvent, it is first adsorbed onto a solid support.

-

Mix 10 g of high-purity glycerol with 20 g of silica gel to form a consistent paste.

-

Dry the mixture under vacuum at 50°C for 24 hours to remove residual water.

-

-

Reaction Setup:

-

In a 100 mL screw-capped flask, add 3.0 g of the prepared glycerol-silica gel mixture.

-

Add 1.5 g of decanoic acid.

-

Add 500 mg of immobilized lipase.

-

Add 1 g of activated 3 Å molecular sieves to control the water activity.

-

Add 45 mL of anhydrous n-hexane.

-

Add 5 mL of this compound as a co-solvent.

-

-

Reaction Conditions:

-

Seal the flask and place it in an orbital shaker set to 200 rpm.

-

Maintain the reaction temperature at 40°C.

-

Allow the reaction to proceed for 48 hours.

-

-

Work-up and Analysis:

-

After the reaction period, filter the mixture to remove the immobilized enzyme, silica gel, and molecular sieves.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product mixture of unreacted starting materials, monoglycerides, diglycerides, and triglycerides.

-

The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the consumption of decanoic acid by titration with a standardized 0.1 M sodium hydroxide solution using phenolphthalein as an indicator.

-

The product composition can be further analyzed by gas chromatography (GC) after derivatization of the glycerides to their corresponding fatty acid methyl esters (FAMEs) or by high-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD).

-

Safety Precautions:

-

Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Work in a well-ventilated fume hood, especially when handling organic solvents.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

The Discovery and Enduring Utility of Tertiary Heptyl Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving applications of tertiary heptyl alcohols. These seven-carbon isomers, characterized by a hydroxyl group attached to a tertiary carbon, have garnered significant interest in organic synthesis and medicinal chemistry. Their unique structural features impart notable metabolic stability, making them attractive motifs in modern drug design. This document provides a comprehensive overview of their synthesis, key physicochemical properties, and the rationale behind their growing importance in pharmaceutical development.

A Historical Perspective on the Emergence of Tertiary Alcohols

The story of tertiary heptyl alcohols is intrinsically linked to the development of foundational reactions in organic chemistry. While pinpointing the exact "discovery" of each isomer is challenging due to the nature of early chemical literature, their synthesis became feasible with the advent of powerful carbon-carbon bond-forming reactions.

The most significant of these was the Grignard reaction, developed by Victor Grignard in 1900. This reaction, utilizing organomagnesium halides, provided a robust and versatile method for the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively. Early work on similar structures, such as triethylcarbinol (3-ethyl-3-pentanol), dates back to as early as 1886, showcasing the long-standing interest in this class of compounds. The development of other synthetic methods, such as the acid-catalyzed hydration of alkenes, further expanded the accessibility of these molecules.

Physicochemical Properties of Tertiary Heptyl Alcohol Isomers

The structural diversity of tertiary heptyl alcohols gives rise to a range of physicochemical properties. The following table summarizes key quantitative data for several isomers, providing a basis for comparison in research and development applications.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,3-Dimethyl-3-pentanol (B1584816) | 595-41-5 | C₇H₁₆O | 116.20 | 140[1] | 0.833 | 1.428 |

| 3-Ethyl-3-pentanol | 597-49-9 | C₇H₁₆O | 116.20 | 141-142 | 0.824 | 1.430 |

| 3-Methyl-3-hexanol | 597-96-6 | C₇H₁₆O | 116.20 | 143 | 0.823 | - |

| 2,4-Dimethyl-2-pentanol | 625-06-9 | C₇H₁₆O | 116.20 | 132-134 | 0.81 | 1.417 |

| 2,2-Dimethyl-3-pentanol | 3970-62-5 | C₇H₁₆O | 116.20 | 135 | 0.825 | 1.425[2] |

| 3,3-Dimethyl-2-pentanol (B21356) | 19781-24-9 | C₇H₁₆O | 116.20 | 147[3] | - | 1.428[3] |

| 2,3,3-Trimethyl-2-butanol | 594-83-2 | C₇H₁₆O | 116.20 | - | - | - |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of tertiary heptyl alcohols primarily relies on two robust and well-established methods: the Grignard reaction and the acid-catalyzed hydration of alkenes.

Grignard Reaction: A Cornerstone of Tertiary Alcohol Synthesis

The Grignard reaction remains a highly effective method for preparing tertiary heptyl alcohols. This reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone.

General Reaction Scheme:

This protocol outlines the synthesis of 2,3-dimethyl-3-pentanol via the reaction of ethyl magnesium bromide with 3-methyl-2-butanone (B44728).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

3-Methyl-2-butanone (isopropyl methyl ketone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-